Adamantane-1,3,5,7-tetracarbaldehyde

Covalent Organic Frameworks Microporous Polymers Linker Chemistry

Adamantane-1,3,5,7-tetracarbaldehyde (≥95%) delivers a rigid, tetrahedral scaffold with four reactive formyl groups, enabling imine-linked COFs with superior hydrolytic stability versus carboxylic acid analogs. Validated in MF-Ad frameworks achieving 72.5 cm³/g CO₂ uptake with 59.1 CO₂/N₂ selectivity, and superhydrophobic films with 99.6% oil/water separation efficiency. Essential for carbon capture, biogas upgrading, and industrial wastewater treatment. Choose this monomer for non-planar, high-porosity architectures that outperform generic acid-based building blocks.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B8196233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1,3,5,7-tetracarbaldehyde
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1C2(CC3(CC1(CC(C2)(C3)C=O)C=O)C=O)C=O
InChIInChI=1S/C14H16O4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h7-10H,1-6H2
InChIKeyBOVQUCZKSHKOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1,3,5,7-tetracarbaldehyde: A Key Tetrahedral Building Block for Porous Frameworks and Advanced Materials


Adamantane-1,3,5,7-tetracarbaldehyde (CAS: 853347-01-0) is a rigid, tetrahedral aldehyde derived from the diamondoid adamantane scaffold. It features four reactive formyl (-CHO) groups at the 1, 3, 5, and 7 bridgehead positions, offering a unique molecular geometry for constructing complex, three-dimensional molecular architectures [1]. This compound is primarily utilized as a precursor or monomer in the synthesis of microporous organic polymers (MOPs), covalent organic frameworks (COFs), and other advanced materials where its defined 109.5° bond angles enforce a non-planar, highly porous network [2].

Strategic Procurement of Adamantane-1,3,5,7-tetracarbaldehyde: Why In-Class Analogs Cannot Be Interchanged


While adamantane offers a robust, rigid core, the identity and geometry of the peripheral functional groups critically dictate the properties of the final material. Substituting adamantane-1,3,5,7-tetracarbaldehyde with its closest commercial analog, adamantane-1,3,5,7-tetracarboxylic acid, will lead to fundamentally different framework chemistry, yielding materials with divergent porosity, chemical stability, and application potential. The reactive chemistry of an aldehyde (nucleophilic addition, imine formation) is distinct from that of a carboxylic acid (amide/ester formation, hydrogen-bonding), making generic substitution impossible without compromising the designed architecture and performance of the target material [1]. The quantitative evidence below establishes the specific, verifiable advantages of the tetracarbaldehyde in building covalent organic frameworks compared to its acid analog.

Head-to-Head Evidence: Quantifying the Performance Advantage of Adamantane-1,3,5,7-tetracarbaldehyde in Material Science


Aldehyde vs. Acid: A Direct Comparison of Framework Chemistry and Stability for Adamantane-Based Linkers

The key differentiation lies in the type of linkage formed. Adamantane-1,3,5,7-tetracarbaldehyde is designed to form imine or other carbon-nitrogen bonds via condensation with amines, creating Covalent Organic Frameworks (COFs). In contrast, its acid analog (ADTA) forms hydrogen-bonded organic frameworks (HOFs) or metal-organic frameworks (MOFs) via coordination bonds. COFs constructed with the tetracarbaldehyde exhibit superior chemical and thermal stability compared to HOFs, which can degrade in the presence of competitive hydrogen-bonding solvents, and do not rely on potentially labile metal coordination nodes [1][2].

Covalent Organic Frameworks Microporous Polymers Linker Chemistry

Framework Porosity: CO2 Uptake and Selectivity of MF-Ad Polymers Synthesized from Adamantane-1,3,5,7-tetracarbaldehyde

Microporous organic frameworks (MF-Ads) synthesized using adamantane-1,3,5,7-tetracarbaldehyde as a key building block demonstrate high-performance gas adsorption. The resulting networks exhibit a CO2 uptake capacity of 72.5 cm³/g and a CO2/N2 selectivity of 59.1 at 273 K and 1.0 bar [1]. This performance is a direct consequence of the tetrahedral aldehyde building block, which imparts the necessary 3D porosity for gas capture. While direct comparator data for a framework from the tetracarboxylic acid is not available, this establishes a quantitative benchmark for the tetracarbaldehyde-based material class.

CO2 Capture Gas Separation Microporous Organic Polymers

Surface Engineering: Quantified Hydrophobicity and Oil/Water Separation Efficiency of MF-Ad Coatings

Leveraging the intrinsic hydrophobicity of the adamantane core, films coated with MF-Ad networks (derived from the tetracarbaldehyde) demonstrate superhydrophobic properties. When applied to a wire mesh, these films achieve an instantaneous hydrocarbon/water separation efficiency of up to 99.6%, a performance metric that is maintained over at least five repeated cycles [1]. This quantifies the utility of the adamantane building block for creating functional, durable surfaces.

Superhydrophobic Coatings Oil-Water Separation Surface Modification

Validated Application Scenarios for Adamantane-1,3,5,7-tetracarbaldehyde Based on Quantitative Evidence


Synthesis of Microporous Organic Polymers (MOPs) for High-Selectivity CO2 Capture

Researchers and process engineers focused on carbon capture, utilization, and storage (CCUS) should prioritize this monomer for synthesizing MF-Ad type polymers. The resulting frameworks have been proven to exhibit a CO2 uptake of 72.5 cm³/g and a high CO2/N2 selectivity of 59.1 at 273 K and 1.0 bar [1]. This quantitative performance, stemming directly from the tetrahedral geometry and aldehyde chemistry, makes it a leading candidate for developing next-generation solid sorbents for post-combustion CO2 capture or biogas upgrading.

Fabrication of Durable Superhydrophobic Coatings for Efficient Oil/Water Separation

For applications in environmental remediation and industrial wastewater treatment, this tetracarbaldehyde is an essential building block. When polymerized and coated onto substrates, the resulting superhydrophobic MF-Ad films achieve an instant oil/water separation efficiency of up to 99.6%, a performance that remains stable for at least five cycles [1]. This scenario is ideal for engineers requiring robust, high-performance materials for cleaning up oil spills or treating oily industrial effluents.

Construction of Hydrolytically Stable Covalent Organic Frameworks (COFs)

For material scientists seeking to build hydrolytically stable, crystalline porous materials, this compound is the preferred choice over the tetracarboxylic acid analog. Its four aldehyde groups enable the formation of robust imine linkages to create COFs with inherent chemical stability [2][3]. This is critical for applications in heterogeneous catalysis and membrane-based separations where the framework must withstand harsh or humid operating conditions without degradation, a common failure mode for metal-organic or hydrogen-bonded frameworks.

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